molecular formula C17H15BrN2OS B6035023 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one CAS No. 5619-33-0

2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No. B6035023
CAS RN: 5619-33-0
M. Wt: 375.3 g/mol
InChI Key: UNECMZKCHQMYMT-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. The inhibition of PTP1B activity leads to increased insulin sensitivity, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one involves the inhibition of 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one activity. 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity. The compound binds to the catalytic site of 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key protein involved in insulin signaling. This results in increased insulin receptor autophosphorylation and activation of downstream signaling pathways, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects
In animal studies, 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity. It also reduces body weight and adiposity in obese mice. In addition, the compound has been found to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue. It has also been investigated for its anti-cancer properties, inhibiting the growth of several cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity for 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one inhibition. This allows for more precise and specific targeting of insulin signaling pathways. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, more studies are needed to determine the long-term safety and efficacy of the compound in humans.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one inhibitors for the treatment of type 2 diabetes and obesity. Another area is the investigation of the compound's anti-cancer properties and its potential use in cancer therapy. In addition, more studies are needed to determine the long-term safety and efficacy of the compound in humans, as well as its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one involves the reaction of 4-bromoaniline and 4-methylbenzyl isothiocyanate in the presence of triethylamine and chloroform. The resulting product is then treated with 2-bromoacetyl bromide and triethylamine to form the final thiazolidinone compound. The yield of the synthesis is about 70%, and the purity of the product can be confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.

Scientific Research Applications

2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. In addition, it has also been investigated for its anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

2-(4-bromophenyl)imino-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-11-2-4-12(5-3-11)10-15-16(21)20-17(22-15)19-14-8-6-13(18)7-9-14/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECMZKCHQMYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386245
Record name AC1MEJ9P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5619-33-0
Record name AC1MEJ9P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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